molecular formula C16H17FN3O4D3 B196450 Linezolid-d3 CAS No. 1127120-38-0

Linezolid-d3

Cat. No. B196450
M. Wt: 340.36 g/mol
InChI Key: TYZROVQLWOKYKF-FUPFOCIHSA-N
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Description

Linezolid-d3 is an internal standard for the quantification of linezolid . It is a synthetic oxazolidinone antibiotic with activity against a wide range of Gram-positive bacteria, including resistant strains of several species . It is a deuterated form of linezolid, which has been chemically modified to replace the hydrogen atoms with deuterium atoms .


Synthesis Analysis

A seven-step continuous flow synthesis of Linezolid has been reported . The synthesis involves a Ritter-type reaction between (+)-epichlorohydrin and acetonitrile .


Molecular Structure Analysis

Linezolid binds to a deep cleft of the 50S ribosomal subunit that is surrounded by 23S rRNA nucleotides . Mutation of 23S rRNA has been shown to be a linezolid resistance mechanism .


Chemical Reactions Analysis

Linezolid therapy should not be deferred due to the risk of serotonin syndrome . The data collected reveals a low prevalence of serotonin toxicity in both linezolid monotherapy and linezolid concurrent with other serotonergic agents .


Physical And Chemical Properties Analysis

Linezolid-d3 is an off-white solid . It has a molecular weight of 340.36 and a molecular formula of C16H17D3FN3O4 .

Scientific Research Applications

  • Mechanism of Action and Resistance : Linezolid inhibits protein synthesis in bacteria by binding to the peptidyl transferase center on the ribosome. Resistance to Linezolid usually involves small alterations to its binding site on the ribosome, particularly mutations in the 23S rRNA or associated ribosomal proteins. The Cfr methyltransferase has also been implicated in Linezolid resistance by modifying the 23S rRNA (Long & Vester, 2011).

  • Clinical Resistance : Resistance to Linezolid in clinical strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has been observed and is often due to the presence of the cfr gene, which modifies the 23S rRNA. This gene can potentially disseminate among Gram-positive pathogenic strains, posing a challenge for treatment with Linezolid (Toh et al., 2007).

  • Side Effects and Toxicity : Linezolid's inhibition of mitochondrial protein synthesis can lead to severe clinical consequences, including optic and peripheral neuropathy, lactic acidosis, and renal failure. This highlights the need for caution and monitoring during prolonged Linezolid use (De Vriese et al., 2006).

  • Treatment of Multidrug-Resistant Infections : Linezolid is effective in treating infections caused by various multidrug-resistant pathogens, including enterococci and methicillin-resistant S. aureus. However, the emergence of Linezolid resistance in these pathogens should be monitored (Stefani et al., 2010).

  • Use in Tuberculosis Treatment : Linezolid has shown effectiveness in treating extensively drug-resistant tuberculosis (XDR-TB), although it requires careful monitoring for adverse events. Dose adjustment (e.g., reduction from 600 mg to 300 mg) may reduce these adverse events (Lee et al., 2012).

  • Therapeutic Drug Monitoring : Techniques like dried blood spot analysis have been developed for monitoring Linezolid levels in patients, especially in the context of multidrug-resistant tuberculosis. This method aids in optimizing treatment while minimizing toxicity (Vu et al., 2012).

  • Clinical Applications : Linezolid is utilized for treating serious infections caused by Gram-positive bacteria, especially in intensive care units where resistant strains are common. Its role in treating hospital-acquired pneumonia, skin infections, and other serious conditions caused by resistant pathogens is significant (Hashemian et al., 2018).

Safety And Hazards

Linezolid-d3 should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-FUPFOCIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649152
Record name N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linezolid-d3

CAS RN

1127120-38-0
Record name N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (±)-glycidylacetamide (VIIIB, EXAMPLE 11, 0.1571 g, 1.365 mmol) in THF (1.63 ml) at −78° is added N-carbomethoxy-3-fluoro-4-morpholinylaniline (IX, PREPARATION 2, 0.4358 g, 1.71 mmol, 1.26 eq) and lithium t-butoxide (0.1267 g, 1.583 mmol, 1.16 eq). The reaction mixture is then stirred at 0 to 11° for 17.5 hrs at which point HPLC showes an 80% yield of (±)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (retention time=0.97 min; method B; Stationary phase: 4.6×250 mm Zorbax RX C-8 column; mobile phase: 650 ml acetonitrile, 1.85 ml triethylamine, 1.30 ml acetic acid, water sufficient to make 1000 ml; flow rate: 3.0 ml/min; UV detection at 254 nm). The title compound is isolated by means known to those skilled in the art.
Name
(±)-glycidylacetamide
Quantity
0.1571 g
Type
reactant
Reaction Step One
Quantity
0.4358 g
Type
reactant
Reaction Step One
Quantity
0.1267 g
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
L Yin, Y Feng, J Tong, Z Guo, Y Zhang, Q Zhang… - Analytical and …, 2019 - Springer
… μg mL −1 ; C2, linezolid standard solution at 10.0 μg mL −1 ; D1, post-extraction sample spiked with linezolid-d3 at 3.00 μg mL −1 ; D2, linezolid-d3 standard solution at 3.00 μg mL −1 …
Number of citations: 14 link.springer.com
M Mazanhanga, A Joubert, S Castel, M Van de Merwe… - Heliyon, 2023 - cell.com
… The use of isocratic chromatography and 494 linezolid-d3 as internal standard as well as the transitions used for linezolid and 495 linezolid-d3 were the same as our current method. …
Number of citations: 2 www.cell.com
H Zhang, Y He, L Davies Forsman, J Paues… - Frontiers in …, 2023 - frontiersin.org
… Linezolid concentrations were measured using linezolid-d3 as the internal standard with m/z of 338.01→296.04. The analytical range for linezolid was .05–30 mg/L, with good linearity …
Number of citations: 1 www.frontiersin.org
D Deshpande, S Srivastava… - Clinical Infectious …, 2016 - academic.oup.com
… linezolid-d3) were included in each analytical run. Stock solutions of linezolid and linezolid-d3 … in water containing 1 μg/mL linezolid-d3 followed by vortex. Chromatographic separation …
Number of citations: 41 academic.oup.com
E Souza, J Felton, RL Crass, K Hanaya… - Journal of pharmaceutical …, 2020 - Elsevier
Linezolid (LZD) is a widely used antimicrobial that is active against a broad range of disease-causing bacteria. Myelosuppression is major treatment-limiting toxicity of LZD that occurs …
Number of citations: 12 www.sciencedirect.com
Q Lu, X He, J Fang, K Shi, F Hu, X Bian… - Journal of Pharmaceutical …, 2022 - Elsevier
Linezolid and voriconazole are two antimicrobials used for severe infections in critically ill patients. Pharmacokinetics and pharmacodynamics are altered in critically ill patients. …
Number of citations: 5 www.sciencedirect.com
Y Guan, X Yu, Y Wang, Q Li, D Liang, H Zhu, C Chen… - Bioanalysis, 2020 - Future Science
… Linezolid standard (C 16 H 20 FN 3 O 4 , purity >99%) and linezolid-d3 standard (C 16 H 20 D 3 FN 3 O 4 , purity >98%, IS) were supplied by Toronto Research Chemicals (Toronto, …
Number of citations: 2 www.future-science.com
H Sun, H Xing, X Tian, X Zhang, J Yang… - Journal of Analytical …, 2022 - hindawi.com
… Amikacin (Lot: 130335-200204), linezolid-d3 (Lot: 25-NOV-18-67), meropenem-d6 (Lot: M225617), and ceftriaxone-d3 (Lot: … Linezolid-d3 was used as the IS of linezolid, … 36 …
Number of citations: 12 www.hindawi.com
S Panthi, AR Sapkota, G Raspanti, SM Allard… - Environmental …, 2019 - Elsevier
Agricultural water withdrawals account for the largest proportion of global freshwater use. Increasing municipal water demands and droughts are straining agricultural water supplies. …
Number of citations: 44 www.sciencedirect.com
W Lu, M Pan, H Ke, J Liang, W Liang, P Yu… - Frontiers in …, 2022 - frontiersin.org
… The concentrations of piperacillin-d5, cefuroxime-d3, cefoperazone-d5, meropenem-d6, levofloxacin-d8, tigecycline-d9, azithromycin-d3, linezolid-d3, and voriconazole-d3 were 18.92 …
Number of citations: 7 www.frontiersin.org

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